N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(17(22)20-11-13-4-3-9-23-13)18-8-7-12-10-19-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,19H,3-4,7-9,11H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYYOPSSNWIUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330719 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
443325-68-6 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(oxolan-2-ylmethyl)oxamide typically involves the reaction between tryptamine and an oxamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the oxamide group can produce ethylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide has been studied for its ability to inhibit specific cancer cell lines. A study demonstrated that derivatives of indole compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural characteristics .
Case Study: Apoptosis Induction
- Objective : Evaluate the apoptosis-inducing potential of this compound.
- Method : Cell viability assays were performed on various cancer cell lines.
- Results : The compound showed significant cytotoxicity, leading to increased rates of apoptosis compared to control groups.
Pharmacological Applications
2.1 Neuroprotective Effects
The indole moiety is known for its neuroprotective effects, which has implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been investigated for its potential to protect neuronal cells from oxidative stress .
Case Study: Neuroprotection in vitro
- Objective : Assess the neuroprotective effects of the compound against oxidative stress.
- Method : Neuronal cell cultures were exposed to oxidative agents with and without the compound.
- Results : The treated cells exhibited reduced markers of oxidative damage, indicating effective neuroprotection.
Material Science Applications
3.1 Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing their properties. Research has shown that the addition of indole-based compounds can improve the mechanical strength and thermal stability of polymers .
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Toxicological Insights
Understanding the toxicity profile of this compound is crucial for its application in pharmaceuticals. Toxicity assessments conducted by the US EPA indicate that while the compound exhibits some level of cytotoxicity, it remains within acceptable limits for therapeutic use .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The oxamide group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
| Compound Name | Molecular Formula | Key Substituents | Synthesis Method | Notable Properties/Applications | Reference ID |
|---|---|---|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide | C₁₉H₂₂N₄O₄ | Oxalamide bridge, oxolan-methyl | DCC-mediated coupling | Potential enzyme inhibition/modulation | |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide | C₂₆H₂₄FN₃O | Single amide, fluoro-biphenyl | DCC-mediated coupling | SARS-CoV-2 trials (Brequinar analog) | |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | C₂₅H₂₄N₂O₂ | Single amide, methoxynaphthalenyl | DCC-mediated coupling | Anti-inflammatory potential | |
| Zn₂(eoxdmpe)(tetrachit) (Dinuclear zinc complex) | C₂₄H₃₀N₄O₈Zn₂·ClO₄ | Oxalamide bridge, chitosan coordination | Metal-ligand coordination | Molecular imprinting/chitosan binding | |
| PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) | C₁₅H₂₂N₄ | Diamine, dimethyl groups | Alkylation of tryptamine | Noncompetitive enzyme inhibition | |
| 2-T (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-[4–6]triazol-4-yl-acetamide) | C₁₄H₁₂N₆O₃ | Oxoindoline, triazole | Knoevenagel condensation | Anticancer screening |
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling indole-ethylamine derivatives with oxolan-2-ylmethylamine intermediates. Key steps include:
-
Amide bond formation : Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM under nitrogen .
-
Oxalamide linkage : Reaction of oxalyl chloride with amine precursors at 0–5°C to prevent side reactions .
-
Catalysts : Triethylamine or DMAP for acid scavenging .
-
Yield Optimization : Solvent choice (e.g., acetonitrile vs. DMSO) and temperature control (reflux vs. RT) significantly affect purity (monitored via TLC/HPLC) and yield (50–75% range) .
Synthetic Step Conditions Yield Range Key References Indole-ethylamine preparation LiAlH4 reduction in THF 70–85% Oxalamide coupling EDC/HOBt, DMF, 0°C 55–65% Final purification Column chromatography (EtOAc/hexane) >95% purity
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR : and NMR verify indole NH protons (δ 10.2–10.8 ppm), oxolan methylene groups (δ 3.5–4.2 ppm), and oxamide carbonyls (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 356.18) .
- X-ray Crystallography : Resolves stereochemistry of the oxolan moiety and hydrogen-bonding networks in the oxamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for indole-oxalamide derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Solubility Effects : Use DMSO concentrations <0.1% to avoid artifacts; confirm activity via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat vs. human CYP450 isoforms) to clarify in vitro/in vivo mismatches .
Q. How can computational modeling guide the optimization of this compound’s binding to serotonin receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT receptors. Key residues: Asp155 (salt bridge with indole NH) and Tyr370 (π-π stacking) .
- MD Simulations : Analyze stability of the oxolan-methyl group in the receptor’s hydrophobic pocket over 100 ns trajectories .
- SAR Insights : Modify oxolan substituents (e.g., sulfonyl groups) to enhance binding free energy (ΔG ≤ -9 kcal/mol) .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric synthesis of oxolan intermediates (ee >98%) .
- Continuous Flow Systems : Reduce racemization risks by minimizing reaction time (e.g., microreactors at 25°C vs. batch at 50°C) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- pH-Dependent Solubility : The indole NH (pKa ~5.5) protonates in acidic buffers, enhancing aqueous solubility (e.g., 1.2 mg/mL at pH 4.5 vs. 0.03 mg/mL at pH 7.4) .
- Co-solvent Systems : Use 10% PEG-400 in PBS to mimic physiological conditions without precipitation .
- Crystallinity : Amorphous forms (spray-dried) show 3× higher solubility than crystalline variants (DSC-confirmed) .
Methodological Best Practices
Q. What protocols ensure reproducibility in measuring this compound’s inhibitory effects on enzymatic targets?
- Methodological Answer :
- Enzyme Source : Use recombinant human enzymes (e.g., CYP3A4) to avoid interspecies variability .
- Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) and substrate blanks .
- Data Normalization : Express activity as % inhibition ± SEM (n=6 replicates) to account for plate-to-plate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
